Troxypyrrolium tosilate
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Overview
Description
Troxypyrrolium tosilate is a chemical compound known for its unique properties and applications in various scientific fields.
Preparation Methods
The synthesis of troxypyrrolium tosilate involves several steps. One common method starts with 3-methylphenylacetonitrile and dry ethanol, which are cooled in an ice bath. Dry hydrogen chloride is then passed through the mixture . This process results in the formation of the desired compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Troxypyrrolium tosilate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are often used.
Substitution: this compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Scientific Research Applications
Troxypyrrolium tosilate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound has been studied for its effects on serotonin levels, making it relevant in neurological research.
Medicine: As a serotonin inhibitor, it has potential therapeutic applications in treating conditions related to serotonin imbalance.
Industry: This compound is used in the production of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of troxypyrrolium tosilate involves its role as a serotonin inhibitor. It interacts with serotonin receptors, blocking the action of serotonin and thereby modulating its effects on the nervous system . This interaction affects various molecular targets and pathways, leading to its observed effects.
Comparison with Similar Compounds
Troxypyrrolium tosilate can be compared with other serotonin inhibitors and tosylate compounds. Similar compounds include:
Xylamidine tosylate: Another serotonin inhibitor with similar properties.
This compound stands out due to its specific chemical structure and unique applications in both research and industry.
Properties
CAS No. |
3612-98-4 |
---|---|
Molecular Formula |
C25H35NO8S |
Molecular Weight |
509.6 g/mol |
IUPAC Name |
2-(1-ethylpyrrolidin-1-ium-1-yl)ethyl 3,4,5-trimethoxybenzoate;4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H28NO5.C7H8O3S/c1-5-19(8-6-7-9-19)10-11-24-18(20)14-12-15(21-2)17(23-4)16(13-14)22-3;1-6-2-4-7(5-3-6)11(8,9)10/h12-13H,5-11H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
JSALPWQBJBMBAG-UHFFFAOYSA-M |
SMILES |
CC[N+]1(CCCC1)CCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Canonical SMILES |
CC[N+]1(CCCC1)CCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Related CAS |
3088-28-6 (iodide) |
Synonyms |
1-ethyl-(2-hydroxyethyl)pyrrolidinium 3,4,5-trimethoxybenzoate p-toluene sulfonate FWH 428 troxopyrrolidinium troxypyrrolium troxypyrrolium chloride troxypyrrolium iodide troxypyrrolium tosylate |
Origin of Product |
United States |
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